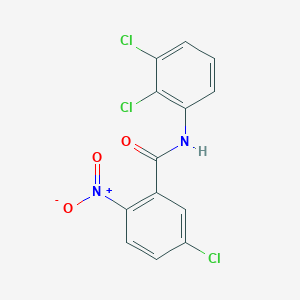
2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide, also known as CMAP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMAP belongs to the class of N-acyl amino acid derivatives, which have shown promising results in various biological studies.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide is not fully understood. However, it is believed that 2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide exerts its therapeutic effects through the modulation of various signaling pathways. 2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. Furthermore, 2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including HDACs, cyclooxygenase-2 (COX-2), and matrix metalloproteinases (MMPs). 2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, 2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One of the main advantages of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide is its low toxicity and high selectivity. It has been shown to have minimal side effects, even at high doses. Furthermore, 2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide is relatively easy to synthesize and purify, making it a suitable candidate for further research. However, one of the limitations of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide is its poor solubility in water, which may affect its bioavailability and pharmacokinetics. In addition, further studies are needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide and its potential side effects.
将来の方向性
There are several future directions for the research of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide. One potential area of research is the development of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide analogs with improved solubility and bioavailability. Another area of research is the investigation of the therapeutic potential of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide in other diseases, such as cardiovascular disease and neurodegenerative diseases. Furthermore, further studies are needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide and its potential side effects.
Conclusion
In conclusion, 2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide is a novel compound that has shown promising results in various biological studies. It has potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide exerts its therapeutic effects through the modulation of various signaling pathways, including the AMPK, HDACs, and Nrf2 pathways. While 2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide has several advantages, such as low toxicity and high selectivity, further studies are needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide involves the reaction of 4-chlorobenzoyl chloride with 4-methoxybenzylamine, followed by the addition of acetic anhydride and triethylamine. The reaction mixture is then stirred for several hours, and the resulting product is purified through recrystallization. The yield of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide obtained through this method is approximately 50%.
科学的研究の応用
2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce the accumulation of beta-amyloid plaques in the brain, which is a hallmark of Alzheimer's disease. In addition, 2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide has been found to protect dopaminergic neurons from oxidative stress, which is a major cause of Parkinson's disease.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-20-15-8-4-13(5-9-15)11-18-16(19)10-12-2-6-14(17)7-3-12/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOLQXCWQRIAFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5711024.png)

![3,4-dimethoxy-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5711031.png)

![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5711044.png)

![4-methyl-N-(4-methylphenyl)-N'-[(3-nitrophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5711057.png)
![1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine](/img/structure/B5711067.png)

![3-(2-chloro-6-fluorophenyl)-N-[4-(diethylamino)phenyl]acrylamide](/img/structure/B5711091.png)

![1-{3-[(4-methylphenyl)thio]propanoyl}pyrrolidine](/img/structure/B5711099.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5711112.png)
